molecular formula C11H10O2 B12958754 (2Z,4E)-5-phenylpenta-2,4-dienoic acid CAS No. 28010-13-1

(2Z,4E)-5-phenylpenta-2,4-dienoic acid

Cat. No.: B12958754
CAS No.: 28010-13-1
M. Wt: 174.20 g/mol
InChI Key: FEIQOMCWGDNMHM-HXGSSHHBSA-N
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Description

(2Z,4E)-5-phenylpenta-2,4-dienoic acid is an organic compound characterized by its conjugated diene system and phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z,4E)-5-phenylpenta-2,4-dienoic acid can be achieved through several methods. One common approach involves the olefination of electron-deficient alkenes with allyl acetate. This reaction is typically catalyzed by ruthenium complexes, such as [Ru(p-cymene)Cl2]2, in the presence of silver hexafluoroantimonate (AgSbF6) in dichloroethane (DCE) at elevated temperatures (110°C) for 16 hours . This method provides high efficiency and good stereo- and regioselectivity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(2Z,4E)-5-phenylpenta-2,4-dienoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding epoxides or carboxylic acids.

    Reduction: Reduction reactions can convert the conjugated diene system into single bonds, forming saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenyl ring or the diene system.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Reagents such as halogens (Br2, Cl2) and nucleophiles (NH3, OH-) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides or carboxylic acids, while reduction can produce saturated hydrocarbons.

Scientific Research Applications

(2Z,4E)-5-phenylpenta-2,4-dienoic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.

    Biology: The compound’s structural properties make it a useful probe for studying enzyme-substrate interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which (2Z,4E)-5-phenylpenta-2,4-dienoic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The conjugated diene system and phenyl group allow the compound to participate in various biochemical pathways, influencing cellular processes and metabolic functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2Z,4E)-5-phenylpenta-2,4-dienoic acid is unique due to its phenyl group, which enhances its hydrophobicity and ability to interact with aromatic systems in biological molecules. This structural feature distinguishes it from other dienoic acids and contributes to its diverse applications in research and industry.

Properties

CAS No.

28010-13-1

Molecular Formula

C11H10O2

Molecular Weight

174.20 g/mol

IUPAC Name

(2Z,4E)-5-phenylpenta-2,4-dienoic acid

InChI

InChI=1S/C11H10O2/c12-11(13)9-5-4-8-10-6-2-1-3-7-10/h1-9H,(H,12,13)/b8-4+,9-5-

InChI Key

FEIQOMCWGDNMHM-HXGSSHHBSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C=C\C(=O)O

Canonical SMILES

C1=CC=C(C=C1)C=CC=CC(=O)O

Origin of Product

United States

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